molecular formula C12H16FN B15271154 N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline

Cat. No.: B15271154
M. Wt: 193.26 g/mol
InChI Key: ZUUHBTXAIJOZIK-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline is a fluorinated aniline derivative characterized by a 2-fluoro-5-methyl-substituted aromatic ring and an N-linked 1-cyclopropylethyl group. The cyclopropylethyl moiety introduces significant steric hindrance and conformational rigidity, while the fluorine atom at the ortho position enhances electronic effects, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol, distinguishing it from bulkier analogs with aromatic or halogenated N-substituents .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline

InChI

InChI=1S/C12H16FN/c1-8-3-6-11(13)12(7-8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3

InChI Key

ZUUHBTXAIJOZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Molecular Weight : The target compound has the lowest molecular weight (193.26 g/mol) due to its aliphatic cyclopropylethyl group, whereas analogs with aromatic or halogenated N-substituents (e.g., chlorophenyl or furan-phenylmethyl) exhibit higher weights (233.26–281.32 g/mol).

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine in and enhances lipophilicity (logP) and may reduce basicity of the aniline nitrogen. Fluorine Position: The 2-fluoro substituent in the target compound vs. Steric Profiles: The cyclopropylethyl group imposes less steric bulk compared to chlorophenyl or furan-phenylmethyl groups, which could improve solubility in nonpolar solvents.

Physicochemical and Reactivity Insights

  • Lipophilicity : The target compound’s cyclopropylethyl group likely confers moderate lipophilicity, intermediate between aliphatic analogs and highly aromatic/halogenated derivatives. Chlorine-containing compounds (e.g., ) are expected to have higher logP values.
  • Synthetic Accessibility : While describes a modified Meerwein arylation for a structurally distinct nitroaniline derivative , the target compound may require alternative routes, such as reductive amination or nucleophilic substitution, to introduce the cyclopropylethyl group.

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